![molecular formula C8H9FO B1532535 (2-Fluoromethyl-phenyl)-methanol CAS No. 1341036-63-2](/img/structure/B1532535.png)
(2-Fluoromethyl-phenyl)-methanol
Overview
Description
“(2-Fluoromethyl-phenyl)-methanol” is a chemical compound with the CAS Number: 1341036-63-2 . It belongs to the family of substituted phenols. The IUPAC name for this compound is [2-(fluoromethyl)phenyl]methanol .
Molecular Structure Analysis
The molecular formula of “(2-Fluoromethyl-phenyl)-methanol” is C8H9FO . Its molecular weight is 140.16 . The InChI code for this compound is 1S/C8H9FO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,10H,5-6H2 .Physical And Chemical Properties Analysis
“(2-Fluoromethyl-phenyl)-methanol” is typically stored at room temperature . More detailed physical and chemical properties were not available in the sources I found.Scientific Research Applications
Synthetic Methodologies
(Xiuyun Sun et al., 2014) discuss the gram-scale synthesis of multi-substituted arenes via palladium-catalyzed C-H halogenation, where (6-Amino-2-chloro-3-fluorophenyl)methanol is prepared. This method offers milder reaction conditions, higher yields, better selectivity, and practicality compared to traditional approaches.
Interaction with Alcohols
Research by (S. Maity et al., 2011) investigates the interaction of alcohols with 2-fluoro- and 4-fluorophenylacetylenes using IR-UV double resonance spectroscopy. Methanol forms a cyclic complex with the fluorophenylacetylenes, incorporating hydrogen bonds and indicating that fluorine substitution on the phenyl ring significantly impacts hydrogen bonding behavior.
Fluorination Reactions
(A. F. Janzen et al., 1988) describe the fluorination of (2-furyl)methanol and 2-phenylethanol with sulfur tetrafluoride, leading to products like (2-fluoromethyl) furan and 2-fluoro-1-phenylethane. These reactions underscore the versatility of fluorination techniques in producing complex fluorinated compounds.
Molecular Dynamics in Solution
A study by (Michael H. L. Nguyen et al., 2019) shows how methanol impacts lipid dynamics, particularly in biological and synthetic membranes. This highlights the broader implications of (2-Fluoromethyl-phenyl)-methanol's interactions in various chemical and biological systems.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the intermediate conductance calcium-activated potassium channel protein 4 . This protein plays a crucial role in regulating the electrical activity of cells, contributing to the regulation of cell volume, and protecting cells against apoptosis .
Mode of Action
It’s known that fluorinated compounds often interact with their targets through strong electronegative fluorine atoms, enhancing the affinity to carbon
Biochemical Pathways
Fluorinated compounds are known to have a wide range of applications in carbon-carbon coupling and carbon heterocoupling reactions . These reactions are fundamental to many biochemical pathways, suggesting that (2-Fluoromethyl-phenyl)-methanol could potentially influence a variety of cellular processes.
Pharmacokinetics
Fluorinated compounds are generally known for their high biological activity, strong stability, and drug resistance , which could potentially impact the bioavailability of (2-Fluoromethyl-phenyl)-methanol.
Result of Action
The potential interaction with the intermediate conductance calcium-activated potassium channel protein 4 suggests that it could influence cellular electrical activity and potentially protect cells against apoptosis .
properties
IUPAC Name |
[2-(fluoromethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHFYZJDVAVXCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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